molecular formula C16H12N2NaO4S B606676 Orange I CAS No. 523-44-4

Orange I

Cat. No.: B606676
CAS No.: 523-44-4
M. Wt: 351.3 g/mol
InChI Key: CEQOUNIKCGZOPR-UHFFFAOYSA-N
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Description

Orange I, also known as sodium 4-[(4-hydroxy-1-naphthalenyl)azo]benzenesulfonate, is an organic compound and an azo dye. It was one of the first water-soluble dyes to be commercialized and was among the original food dyes allowed under the U.S. Pure Food and Drug Act of 1906 . it was delisted as a food colorant in 1959 due to safety concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: Orange I is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid, which is then coupled with 1-naphthol to form the azo dye.

Industrial Production Methods: In industrial settings, the synthesis involves dissolving sulfanilic acid in an aqueous solution of sodium carbonate, followed by the addition of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then reacted with 1-naphthol in an alkaline medium to produce this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The azo group in this compound can be reduced to form amines.

    Substitution: The sulfonate group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium dithionite or zinc in acidic conditions can reduce the azo group.

    Substitution: Various nucleophiles can react with the sulfonate group under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Corresponding amines from the reduction of the azo group.

    Substitution: Products depend on the nucleophile used in the reaction.

Scientific Research Applications

Orange I has been used in various scientific research applications:

Mechanism of Action

The mechanism of action of Orange I involves its interaction with cellular components, particularly proteins and nucleic acids. The azo group can form covalent bonds with amino groups in proteins, leading to changes in protein function. Additionally, the dye can intercalate into DNA, affecting its structure and function .

Comparison with Similar Compounds

    Orange II (Acid Orange 7): An isomer of Orange I with similar properties but different structural arrangement.

    Methyl Orange: Another azo dye used as a pH indicator.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its historical significance as one of the first commercialized water-soluble dyes also sets it apart from other similar compounds .

Properties

CAS No.

523-44-4

Molecular Formula

C16H12N2NaO4S

Molecular Weight

351.3 g/mol

IUPAC Name

sodium;4-[(4-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C16H12N2O4S.Na/c19-16-10-9-15(13-3-1-2-4-14(13)16)18-17-11-5-7-12(8-6-11)23(20,21)22;/h1-10,19H,(H,20,21,22);

InChI Key

CEQOUNIKCGZOPR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)O.[Na]

Appearance

Solid powder

Purity

purity unknown.

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

C.I. Acid Orange 20;  Japan Orange 402;  Java Orange I;  Nankai Acid Orange I;  Orange I, sodium salt;  Tertracid Orange I;  Yellow 404;  Tropaeolin 000 No. 1

Origin of Product

United States

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